

Application Notes and Protocols for CY5.5-COOH in Oligonucleotide Labeling

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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Introduction

CY5.5 is a near-infrared (NIR) fluorescent dye renowned for its applications in in vivo and deep tissue imaging.^{[1][2]} Its emission spectrum in the NIR window (around 700 nm) minimizes interference from background autofluorescence inherent in biological samples, allowing for high sensitivity and deep tissue penetration.^{[1][2][3]} Labeling oligonucleotides with CY5.5 enables researchers to track their biodistribution, cellular uptake, and engagement with target molecules in real-time.^{[2][3][4]}

This document provides a detailed protocol for the conjugation of CY5.5 carboxylic acid (CY5.5-COOH) to amine-modified oligonucleotides. While CY5.5 is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, this guide focuses on the use of the carboxylic acid form. The carboxyl group is not directly reactive with the primary amine on the oligonucleotide. Therefore, it must first be activated to a more reactive species. The most common and efficient method for this is the in situ activation using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction forms a stable amide bond between the dye and the oligonucleotide.

Data Presentation

Table 1: Properties of CY5.5 Fluorescent Dye

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-678 nm	[1][5][6][7]
Emission Maximum (λ_{em})	~694-707 nm	[1][5][6][7][8]
Molar Extinction Coefficient	~209,000 M ⁻¹ cm ⁻¹	[6][7]
Molecular Weight (Carboxylic Acid)	~619.3 g/mol	[8]
Recommended Applications	In Vivo Imaging, Fluorescence Microscopy, FRET	[1][2][3]
Spectrally Similar Dyes	Alexa Fluor 680, DyLight 680	[6][9]

Table 2: Recommended Reaction Parameters for Oligonucleotide Labeling

Parameter	Recommended Range	Notes
Molar Ratio (Dye:Oligo)	5:1 to 20:1	Higher ratios can increase labeling efficiency but may require more rigorous purification.
Molar Ratio (EDC:Dye)	10:1 to 50:1	A significant excess of EDC is required to drive the activation reaction.
Molar Ratio (NHS:Dye)	2:1 to 5:1	NHS stabilizes the activated ester, increasing coupling efficiency.
Oligonucleotide Concentration	1-5 mM	Higher concentrations can improve reaction kinetics.
Reaction Buffer	0.1 M MES or Phosphate Buffer, pH 6.0-7.0 (for activation)	The activation step is more efficient at a slightly acidic pH.
Conjugation Buffer	0.1 M Carbonate/Bicarbonate or Phosphate Buffer, pH 8.0-9.0	The amine coupling step requires a basic pH to ensure the amino group is deprotonated.
Reaction Time	2-12 hours	Can be performed at room temperature or 4°C overnight.
Solvent for Dye	Anhydrous DMSO or DMF	Ensure the dye is fully dissolved before adding to the aqueous reaction buffer.

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of Amine-Modified Oligonucleotides with CY5.5-COOH

This protocol describes the activation of CY5.5-COOH with EDC and NHS, followed by conjugation to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials and Reagents:

- CY5.5-COOH
- Amine-modified oligonucleotide (desalted, lyophilized)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M MES buffer (or phosphate buffer), pH 6.0
- 0.1 M Sodium Bicarbonate buffer (or phosphate buffer), pH 8.5
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- Prepare Reagent Solutions:
 - CY5.5-COOH: Immediately before use, dissolve CY5.5-COOH in anhydrous DMSO or DMF to a concentration of 10-20 mM.
 - EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in 0.1 M MES buffer, pH 6.0.

- NHS Solution: Immediately before use, prepare a 50 mM solution of NHS (or Sulfo-NHS) in 0.1 M MES buffer, pH 6.0.
- Activation of CY5.5-COOH:
 - In a microcentrifuge tube, combine the dissolved CY5.5-COOH, EDC solution, and NHS solution. A typical molar ratio would be 1:20:5 (Dye:EDC:NHS).
 - Vortex the mixture gently and incubate for 30-60 minutes at room temperature in the dark to form the NHS ester.
- Conjugation to Oligonucleotide:
 - To the activated CY5.5-NHS ester solution, add the dissolved amine-modified oligonucleotide.
 - Adjust the pH of the reaction mixture to 8.0-9.0 by adding 0.1 M sodium bicarbonate buffer. The final reaction pH should be basic to facilitate the reaction with the primary amine.
 - Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
- Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule amine, such as Tris buffer, to a final concentration of 50 mM.

Protocol 2: Purification of CY5.5-Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and any side products.[\[10\]](#) High-Performance Liquid Chromatography (HPLC) is the recommended method.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents:

- Crude labeling reaction mixture
- HPLC system with a UV-Vis detector

- Reversed-phase C18 HPLC column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Procedure:

- Prepare the Sample: Dilute the crude reaction mixture with Mobile Phase A.
- Set up the HPLC:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
 - Set the detector to monitor at 260 nm (for the oligonucleotide) and ~675 nm (for the CY5.5 dye).
- Inject and Elute:
 - Inject the diluted sample onto the column.
 - Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
- Fraction Collection:
 - The first peak absorbing at ~675 nm is typically the unreacted (hydrolyzed) dye.
 - The desired CY5.5-labeled oligonucleotide will elute later and should show strong absorbance at both 260 nm and 675 nm. Unlabeled oligonucleotide will only absorb at 260 nm and will elute earlier than the labeled product due to lower hydrophobicity.
 - Collect the fractions corresponding to the dual-wavelength peak.
- Desalting: Desalt the collected fractions using a desalting column or by ethanol precipitation to remove HPLC buffer salts.

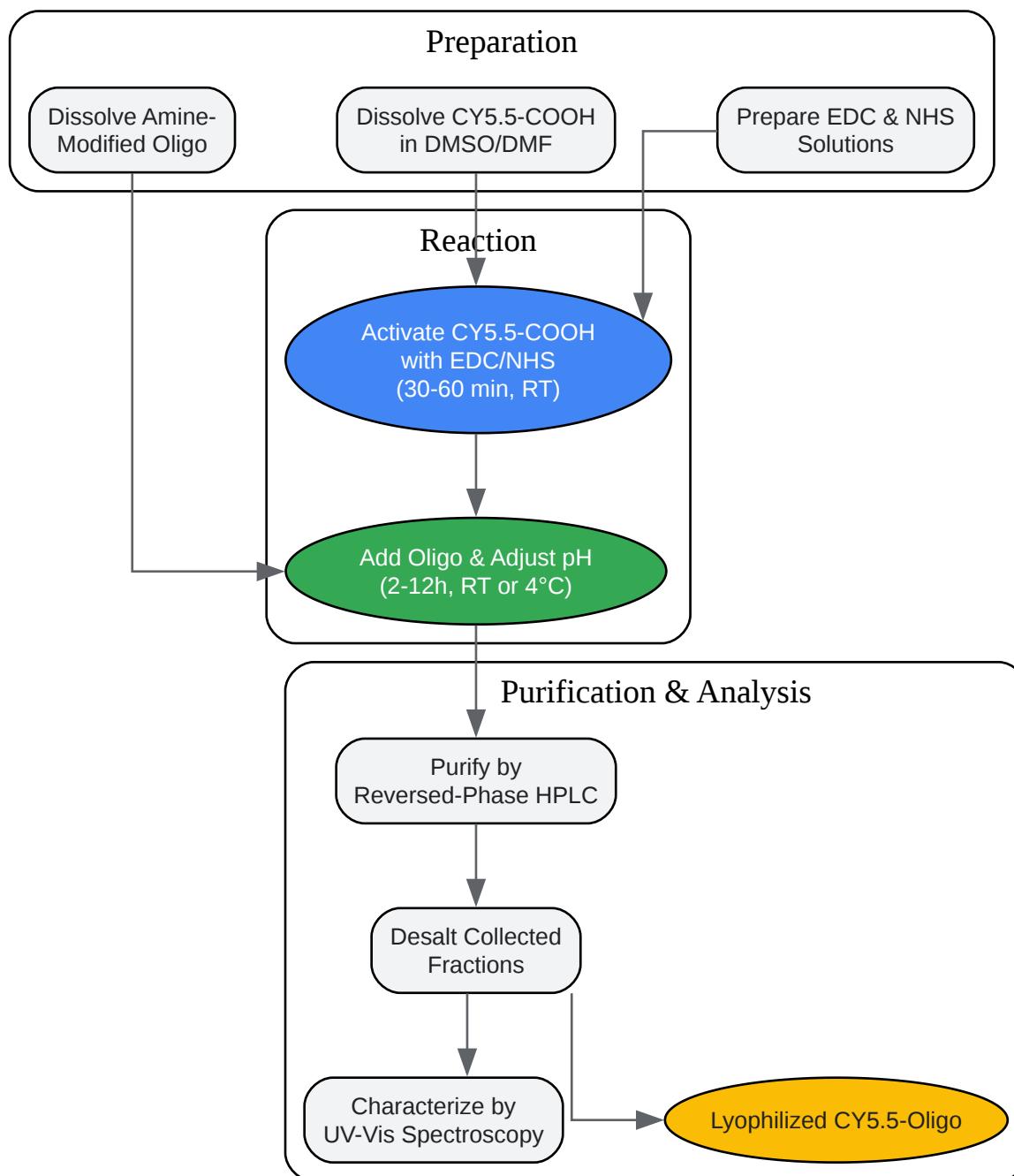
- Lyophilization: Lyophilize the purified, desalted product to obtain a dry pellet. Store at -20°C or below, protected from light.[12]

Protocol 3: Characterization of Labeled Oligonucleotide

Procedure:

- Resuspend: Resuspend the purified, lyophilized pellet in a known volume of nuclease-free water or TE buffer (pH 7.0 for Cy5 dyes).[12]
- Spectrophotometry:
 - Measure the absorbance of the solution at 260 nm (A_{260}) and 675 nm (A_{675}) using a UV-Vis spectrophotometer.
 - Calculate the concentration of the oligonucleotide using the absorbance at 260 nm and its molar extinction coefficient (ϵ_{260}).
 - Calculate the concentration of the CY5.5 dye using the absorbance at 675 nm and its molar extinction coefficient ($\epsilon_{675} \approx 209,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - Note: The dye also absorbs at 260 nm. A correction factor should be applied for an accurate oligonucleotide concentration: Corrected $A_{260} = \text{Measured } A_{260} - (A_{675} \times CF_{260})$ (where CF_{260} for CY5.5 is approximately 0.05)
- Calculate Labeling Efficiency:
 - The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the oligonucleotide: $DOL = (A_{675} / \epsilon_{675}) / (\text{Corrected } A_{260} / \epsilon_{260})$

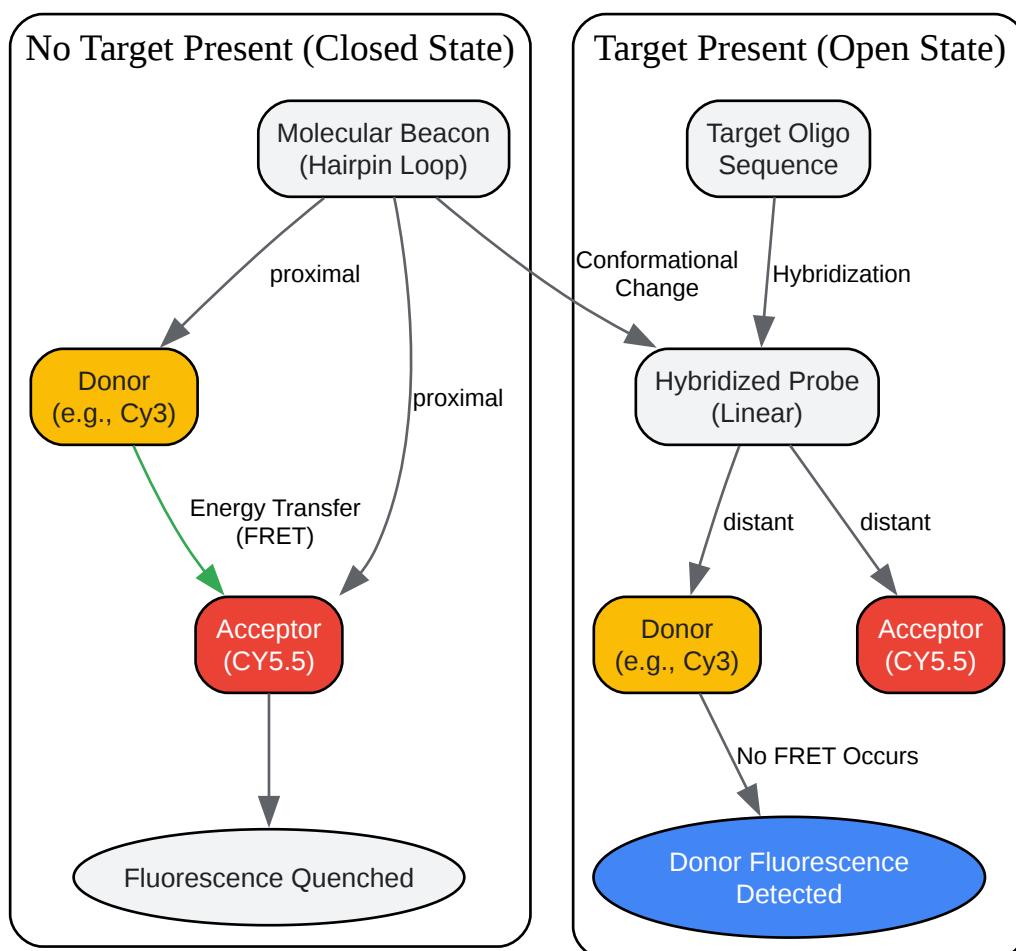
Mandatory Visualizations

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Caption: Experimental workflow for labeling oligonucleotides with CY5.5-COOH.

Application Highlight: Fluorescence Resonance Energy Transfer (FRET)

CY5.5-labeled oligonucleotides are frequently used as probes in FRET-based assays.[1][9][11] FRET is a distance-dependent process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore without the emission of a photon.[1][12] This phenomenon is often employed in "molecular beacons," which are hairpin-shaped oligonucleotides labeled with a donor and an acceptor (quencher).[1][11] In the closed state, the donor and acceptor are in close proximity, and fluorescence is quenched. Upon hybridization to a target sequence, the hairpin opens, separating the donor and acceptor, leading to a fluorescent signal. CY5.5 can serve as an excellent acceptor for donors like Cy3 or as a donor for longer wavelength acceptors.



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